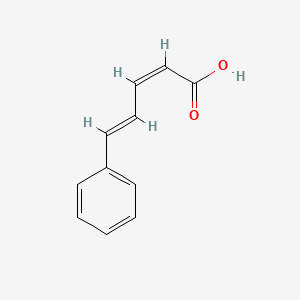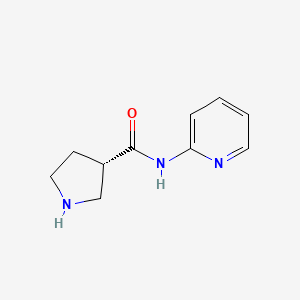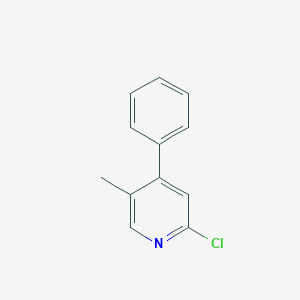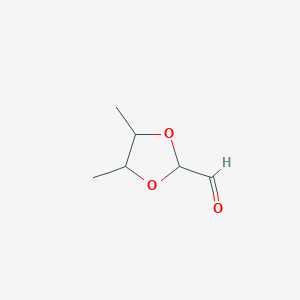
(E)-(2-Isopropylstyryl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(2-Isopropylstyryl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a styryl moiety with an isopropyl substituent. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-(2-Isopropylstyryl)boronic acid can be synthesized through various methods. One common approach involves the hydroboration of this compound with borane reagents, followed by oxidation to yield the boronic acid. Another method involves the palladium-catalyzed borylation of this compound using bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration or borylation processes, optimized for high yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(2-Isopropylstyryl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: (E)-(2-Isopropylstyryl)alcohol or (E)-(2-Isopropylstyryl)ketone.
Reduction: (E)-(2-Isopropylstyryl)alkane.
Substitution: Various substituted styryl derivatives.
Aplicaciones Científicas De Investigación
(E)-(2-Isopropylstyryl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of (E)-(2-Isopropylstyryl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic moiety to the palladium catalyst .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(E)-(2-Isopropylstyryl)boronic acid is unique due to its specific structural features, which impart distinct reactivity and selectivity in cross-coupling reactions. The presence of the isopropyl group enhances its stability and reactivity compared to other boronic acids .
Propiedades
Fórmula molecular |
C11H15BO2 |
|---|---|
Peso molecular |
190.05 g/mol |
Nombre IUPAC |
[(E)-2-(2-propan-2-ylphenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C11H15BO2/c1-9(2)11-6-4-3-5-10(11)7-8-12(13)14/h3-9,13-14H,1-2H3/b8-7+ |
Clave InChI |
HHBOHLNPPLULFZ-BQYQJAHWSA-N |
SMILES isomérico |
B(/C=C/C1=CC=CC=C1C(C)C)(O)O |
SMILES canónico |
B(C=CC1=CC=CC=C1C(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate](/img/structure/B12958744.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide](/img/structure/B12958746.png)






![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride](/img/structure/B12958789.png)


![tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12958816.png)

